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Guanosine, 2'-deoxy-1-methyl-

Cat. No.: B1596648
CAS No.: 5132-79-6
M. Wt: 281.27 g/mol
InChI Key: VJSHSPNFYFRXGN-UHFFFAOYSA-N
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Description

Contextualizing Nucleoside Modifications in Molecular Biology and Biochemistry Research

Nucleoside modifications are chemical alterations to the standard nucleoside building blocks of DNA and RNA. researchgate.netnih.gov These modifications are not merely random occurrences of damage; they are often deliberate enzymatic additions that fine-tune the function of nucleic acids. In the realm of molecular biology and biochemistry, the study of these modified nucleosides provides deep insights into gene regulation, DNA repair mechanisms, and the etiology of various diseases. sums.ac.ir Researchers utilize synthetic oligonucleotides containing specific modifications to probe DNA-protein interactions, investigate the catalytic mechanisms of enzymes, and elucidate the structural consequences of DNA damage. acs.orgresearchgate.net The presence and levels of certain modified nucleosides in tissues and biofluids can also serve as important biomarkers for disease states, such as oxidative stress and cancer. sums.ac.irpnas.org

Overview of Deoxyguanosine Derivatives as Subjects of Academic Investigation

Deoxyguanosine (dG), being the most easily oxidized of the natural deoxynucleosides, is particularly susceptible to modification, leading to a wide variety of derivatives. researchgate.net These derivatives are a major focus of academic investigation due to their implications in mutagenesis and carcinogenesis. Prominent examples include 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage, and various alkylated guanosines, such as O6-methylguanine, which is a highly mutagenic lesion. sums.ac.irnih.gov Research into these derivatives often involves their chemical synthesis, incorporation into DNA strands, and subsequent studies on their effects on DNA replication, transcription, and repair. acs.org Furthermore, the development of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the detection and quantification of these adducts in biological samples. acs.orgljmu.ac.uknih.gov

Specific Research Focus on Guanosine (B1672433), 2'-deoxy-1-methyl- (m1dG)

A significant deoxyguanosine derivative that has garnered considerable research interest is Guanosine, 2'-deoxy-1-methyl- (m1dG), scientifically known as 3-(2-deoxy-β-d-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one. acs.orgmdpi.com This exocyclic adduct is formed from the reaction of deoxyguanosine with reactive bifunctional electrophiles, notably malondialdehyde (MDA), a product of lipid peroxidation, and base propenals, which are products of DNA oxidation. nih.govpnas.orgmit.edu The formation of m1dG introduces a structural perturbation to the DNA double helix, which can have significant biological consequences.

The research significance of m1dG lies in its established mutagenic potential. pnas.orgacs.org Studies have shown that the presence of m1dG in a DNA template can lead to base-pair substitutions and frameshift mutations during DNA replication. nih.govacs.org This mutagenicity underscores its potential role in the initiation and progression of cancer. Consequently, a substantial body of research has focused on understanding the mechanisms of its formation, its impact on DNA structure and polymerase fidelity, and its recognition and repair by cellular machinery. nih.govacs.org Moreover, the detection of m1dG in human tissues and its excretion in urine have positioned it as a potential biomarker for assessing endogenous DNA damage and oxidative stress. pnas.orgaacrjournals.org

Interactive Data Table: Properties of Guanosine, 2'-deoxy-1-methyl-

PropertyValue
Chemical Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS Number 5132-79-6
Common Synonyms m1dG, 3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one
Formation Precursors Malondialdehyde (MDA), Base Propenals
Primary Mutagenic Outcomes Base-pair substitutions (G to T, G to A), Frameshift mutations
Repair Pathway Nucleotide Excision Repair (NER)
Analytical Detection Methods LC-MS/MS, 32P-postlabeling, Immunoassays

Detailed Research Findings on m1dG

Extensive research has shed light on various aspects of m1dG, from its chemical synthesis to its biological implications.

Formation Pathways

The formation of m1dG is primarily attributed to the reaction of deoxyguanosine with dicarbonyl compounds generated through oxidative stress. Two major precursors have been identified:

Malondialdehyde (MDA): A well-known product of lipid peroxidation, MDA can react with the exocyclic amino group and the N1 position of guanine (B1146940) to form the pyrimidopurinone ring structure of m1dG. acs.orgmdpi.com

Base Propenals: These are formed from the oxidative degradation of the deoxyribose sugar in the DNA backbone. nih.govmit.edu Studies suggest that base propenals may be a more significant source of endogenous m1dG than MDA under certain biological conditions. mit.edu

The levels of m1dG have been found to be significantly higher in mitochondrial DNA compared to nuclear DNA, which is attributed to the higher levels of reactive oxygen species in mitochondria. nih.govresearchgate.net

Structural Impact on DNA

The presence of the bulky, tricyclic m1dG adduct in the DNA double helix causes significant structural distortion. NMR and molecular modeling studies of similar large adducts indicate that they can disrupt normal Watson-Crick base pairing and alter the local DNA conformation. researchgate.netacs.orgvanderbilt.edu This distortion is a key factor in how the adduct is recognized by DNA polymerases and repair enzymes. The structural perturbation can lead to a thermodynamic destabilization of the DNA duplex. mdpi.comresearchgate.net For instance, the presence of a related oxidized guanosine adduct, 6-oxo-M1dG, has been shown to decrease the melting temperature (Tm) of a DNA duplex by as much as 15 °C. researchgate.netacs.org

Mutagenic Potential

The mutagenicity of m1dG is a central aspect of its research focus. When a DNA polymerase encounters m1dG on the template strand during replication, it can misincorporate an incorrect nucleotide opposite the lesion. Studies have shown that this can lead to:

Base-pair substitutions: Primarily G→T and G→A transversions and transitions. pnas.orgacs.org

Frameshift mutations: Deletions or insertions of one or more nucleotides. nih.govacs.org

The mutagenic outcome can depend on the specific DNA polymerase involved. For example, studies with human DNA polymerase η have shown that it can bypass the m1dG lesion, but in an error-prone manner, leading to the incorporation of incorrect bases. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B1596648 Guanosine, 2'-deoxy-1-methyl- CAS No. 5132-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSHSPNFYFRXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965604
Record name 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5132-79-6
Record name NSC70899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification Methodologies for Guanosine, 2 Deoxy 1 Methyl

Chemical Synthesis Pathways for 1-Methyl-2'-deoxyguanosine

The chemical synthesis of 1-methyl-2'-deoxyguanosine presents a significant challenge due to the multiple reactive sites on the 2'-deoxyguanosine (B1662781) molecule. The primary difficulty lies in achieving regioselective methylation at the N1 position of the guanine (B1146940) base while avoiding unwanted reactions at other nucleophilic centers, such as N7, O6, and the exocyclic N2 amine. To address this, synthetic chemists have developed multi-step reaction sequences that employ protecting groups to ensure the desired outcome.

Multi-step Reaction Sequences for Deoxyguanosine N1-Methylation

The synthesis of 1-methyl-2'-deoxyguanosine typically involves a series of protection, methylation, and deprotection steps. A general strategy begins with the protection of the hydroxyl groups of the deoxyribose sugar and the exocyclic amino group of the guanine base.

A common approach involves the following key steps:

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the deoxyribose moiety are often protected as silyl (B83357) ethers, such as with tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups. This prevents their participation in subsequent reactions.

Protection of the Exocyclic Amino Group: The N2-amino group is typically protected with an acyl group, such as isobutyryl or benzoyl, to reduce its nucleophilicity.

Protection of the O6 Position: The O6 position of the guanine ring is often protected to prevent O-methylation. Common protecting groups include the diphenylcarbamoyl or p-nitrophenylethyl groups.

N1-Methylation: With other reactive sites blocked, the N1 position can be methylated using a suitable methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4), in the presence of a non-nucleophilic base.

Deprotection: The final step involves the removal of all protecting groups to yield 1-methyl-2'-deoxyguanosine. This is typically achieved under basic conditions, for example, with aqueous ammonia (B1221849) or a solution of sodium methoxide (B1231860) in methanol.

The choice of protecting groups is crucial as they must be stable under the methylation conditions but readily removable without affecting the newly introduced methyl group at the N1 position.

Regioselective Alkylation Strategies at the N1 Position

Achieving regioselectivity at the N1 position is the cornerstone of synthesizing 1-methyl-2'-deoxyguanosine. The inherent nucleophilicity of the N7 position of guanine often leads to the formation of the N7-methylated isomer as a major byproduct. Several strategies have been developed to favor N1-alkylation.

One effective strategy involves the use of an N,N-dialkyl amidine protecting group at the exocyclic N2 amino group. researchgate.net This protection scheme has been shown to direct alkylation specifically to the N1 position. researchgate.net Under Mitsunobu reaction conditions or in the presence of electrophilic alkylating agents, guanosine (B1672433) derivatives protected with an N,N-dialkyl amidine at the N2 position undergo selective alkylation on the N1 nitrogen of the purine (B94841) base. researchgate.net

Another approach to enhance N1-regioselectivity is to perform the methylation reaction under conditions that favor the formation of the N1-anion. The use of strong, non-nucleophilic bases can deprotonate the N1 position, increasing its nucleophilicity and promoting the desired reaction. The choice of solvent can also influence the regioselectivity, with polar aprotic solvents often favoring N1-alkylation.

A high-yield regioselective synthesis of 9-glycosyl guanine nucleosides and their analogues has been achieved by coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. capes.gov.br This method results in the formation of 9-substituted guanine compounds with no detectable 7-isomers. capes.gov.br While this method focuses on the N9 position, the principles of using specific protecting groups to direct alkylation are broadly applicable. For instance, a high-yield alkylation of N2-protected 2'-deoxyguanosine at the 1-position has been reported using 1,2-diacetoxy-3-bromopropane. nih.gov

Table 1: Key Reagents in Regioselective N1-Alkylation

Reagent/Protecting GroupRole in Synthesis
N,N-Dialkyl AmidineDirects alkylation to the N1 position of guanosine. researchgate.net
2-N-acetyl-6-O-diphenylcarbamoylguanineEnables high-yield, regioselective synthesis of 9-glycosyl guanine nucleosides. capes.gov.br
1,2-diacetoxy-3-bromopropaneUsed for high-yield alkylation at the N1-position of N2-protected 2'-deoxyguanosine. nih.gov

Incorporation into Oligodeoxynucleotides and Analogues for Research

The primary application of synthetic 1-methyl-2'-deoxyguanosine is its incorporation into oligodeoxynucleotides (ODNs) for research purposes. This is most commonly achieved using the phosphoramidite (B1245037) method of solid-phase DNA synthesis. nih.govmedchemexpress.comffame.org

The process involves converting the synthesized 1-methyl-2'-deoxyguanosine into a phosphoramidite building block. This requires the following steps:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during synthesis.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite moiety.

The resulting 1-methyl-2'-deoxyguanosine phosphoramidite can then be used in an automated DNA synthesizer. During each coupling cycle, the DMT group of the growing oligonucleotide chain is removed, and the next phosphoramidite, in this case, the 1-methyl-2'-deoxyguanosine phosphoramidite, is added. The coupling is activated by a weak acid, such as tetrazole. After the synthesis is complete, the ODN is cleaved from the solid support, and all protecting groups are removed. The final product is a synthetic DNA strand containing a 1-methyl-2'-deoxyguanosine residue at a specific, predetermined position.

These modified ODNs are invaluable tools for studying the biological consequences of DNA alkylation, including its effects on DNA replication, transcription, and repair. For example, they can be used as substrates for DNA repair enzymes to study their recognition and excision of the methylated base.

Deuteration and Isotopic Labeling Approaches for Mechanistic Studies

Deuteration and isotopic labeling are powerful techniques used to elucidate reaction mechanisms and to study the dynamics of molecules. symeres.comnih.gov In the context of 1-methyl-2'-deoxyguanosine, isotopic labeling can be employed to investigate the mechanism of its formation and its interactions with other molecules.

For mechanistic studies of the methylation reaction, a methylating agent containing a stable isotope, such as deuterium (B1214612) (D or ²H) or carbon-13 (¹³C), can be used. For example, using CD3I instead of CH3I would result in a trideuteromethylated product. The position of the isotopic label in the final product and any byproducts can be determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information can provide insights into the reaction pathway and the relative rates of competing reactions.

Isotopically labeled 1-methyl-2'-deoxyguanosine can also be incorporated into ODNs for structural and dynamic studies. For example, ¹³C or ¹⁵N labeling of the guanine base can be used in NMR studies to probe the local conformation of the DNA duplex and to study its interactions with proteins. Deuterium labeling can be used to simplify complex NMR spectra and to study the dynamics of the DNA molecule. symeres.com

The synthesis of isotopically labeled compounds can be achieved by using labeled starting materials in the chemical synthesis pathway. For example, deuterated methylating agents are commercially available. Alternatively, hydrogen-deuterium exchange reactions can be used to introduce deuterium into specific positions of the molecule. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches to Deoxyguanosine Analogues

Enzymatic methods offer a green and often more efficient alternative to traditional chemical synthesis for the preparation of nucleoside analogues. orscience.runih.gov These biocatalytic approaches typically proceed under mild reaction conditions, with high regio- and stereoselectivity, and often without the need for complex protection and deprotection steps.

Utilization of Nucleoside Transglycosylases for 2'-Deoxyribonucleoside Analogue Preparation

Nucleoside transglycosylases, particularly nucleoside 2'-deoxyribosyltransferases (NDTs), are enzymes that catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor nucleobase. orscience.runih.govrsc.orgburleylabs.co.ukrsc.org This "base-swapping" reaction is a powerful tool for the synthesis of a wide variety of 2'-deoxyribonucleoside analogues.

The type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) has been extensively studied and utilized for this purpose. orscience.ruburleylabs.co.ukrsc.org This enzyme exhibits broad substrate specificity for the acceptor base, allowing for the synthesis of numerous modified purine and pyrimidine (B1678525) 2'-deoxyribonucleosides. orscience.ru

The general reaction scheme is as follows: Donor 2'-deoxyribonucleoside + Acceptor Base ⇌ Acceptor 2'-deoxyribonucleoside + Donor Base

To synthesize 1-methyl-2'-deoxyguanosine, 1-methylguanine (B1207432) would be used as the acceptor base, and a readily available 2'-deoxyribonucleoside, such as 2'-deoxyuridine (B118206) or thymidine, would serve as the deoxyribosyl donor. The enzyme facilitates the transfer of the deoxyribose moiety to the N9 position of 1-methylguanine, yielding 1-methyl-2'-deoxyguanosine.

One of the advantages of using NDTs is that the reaction is often driven to completion by the precipitation of the donor base from the reaction mixture, or by using a large excess of the acceptor base. Researchers have optimized reaction conditions, including solvent, temperature, and substrate ratios, to achieve high yields of the desired product on a gram scale. orscience.runih.gov For instance, pure water has been identified as a suitable solvent for these biocatalytic reactions, making the process environmentally friendly. orscience.runih.gov

Table 2: Substrate Scope of Lactobacillus leichmannii NDT-2 for Purine Acceptor Bases

Acceptor BaseProductConversion (%)
Adenine2'-Deoxyadenosine>95
6-Chloropurine6-Chloro-2'-deoxypurine riboside85
2,6-Diaminopurine2,6-Diamino-2'-deoxypurine riboside90
Hypoxanthine2'-Deoxyinosine>95
Data adapted from studies on the substrate specificity of LlNDT-2. orscience.ru

The use of whole-cell biocatalysts containing NDTs has also been explored, which can simplify the process by eliminating the need for enzyme purification. These biocatalytic methods provide a convergent and step-efficient platform for the preparation of high-value 2'-deoxyribonucleosides, including 1-methyl-2'-deoxyguanosine. orscience.runih.gov

Optimization of Biocatalytic Conditions for N1-Methylation

The enzymatic N1-methylation of 2'-deoxyguanosine to produce Guanosine, 2'-deoxy-1-methyl- is a highly specific reaction for which detailed optimized biocatalytic conditions are not well-documented in existing research. General principles of optimizing enzymatic reactions involving methyltransferases can be inferred, but direct application to this particular synthesis is speculative.

In biocatalytic methylation, S-adenosyl-L-methionine (SAM) is the universal methyl donor, and the reaction is catalyzed by a class of enzymes known as methyltransferases. For the specific N1-methylation of a guanosine derivative, a highly specific N1-guanosine methyltransferase would be required. The optimization of such a reaction would typically involve several key parameters:

Enzyme Selection and Concentration: Identifying or engineering a methyltransferase with high specificity for the N1 position of the guanine base in 2'-deoxyguanosine is the primary challenge. The concentration of the enzyme would need to be optimized to ensure a sufficient reaction rate without causing issues with protein solubility or stability.

Substrate and Cofactor Concentrations: The molar ratio of the substrate (2'-deoxyguanosine) to the methyl donor (SAM) would be a critical factor to optimize for maximizing product yield and minimizing substrate inhibition or side reactions.

Reaction Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer would need to be finely tuned to maintain the optimal activity and stability of the specific methyltransferase.

Temperature and Incubation Time: These parameters are interdependent and would be optimized to achieve the highest conversion rate in the shortest possible time, while avoiding enzyme denaturation or product degradation.

Removal of By-products: The accumulation of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction, can inhibit methyltransferase activity. Strategies for its removal, such as enzymatic degradation, would be essential for an efficient biocatalytic process.

Table 1: General Parameters for Optimization of a Hypothetical N1-Methylation of 2'-deoxyguanosine

ParameterRange for OptimizationRationale
Enzyme N1-specific guanosine methyltransferaseSpecificity is crucial for targeted methylation.
Substrate (2'-deoxyguanosine) Millimolar rangeTo be determined based on enzyme kinetics.
Cofactor (SAM) Equimolar to slight excess relative to substrateTo ensure complete reaction without being wasteful.
pH 6.0 - 9.0Dependent on the optimal pH of the specific enzyme.
Temperature 25 - 40 °CTo balance reaction rate and enzyme stability.
Incubation Time Hours to daysMonitored to determine reaction completion.
Additives DTT, MgCl₂, etc.May be required for enzyme stability and activity.

This table is illustrative and based on general knowledge of enzymatic reactions, not on specific experimental data for the N1-methylation of 2'-deoxyguanosine.

Microbial Metabolism and Derivatization in Research Contexts

Microbial Metabolism:

There is a significant lack of specific information regarding the microbial metabolism of Guanosine, 2'-deoxy-1-methyl-. In general, microorganisms possess diverse metabolic pathways for the degradation and salvage of nucleosides. It can be hypothesized that Guanosine, 2'-deoxy-1-methyl- would be processed by enzymes that act on methylated purines.

Potential metabolic pathways could involve:

Glycosidic Bond Cleavage: A nucleoside phosphorylase or hydrolase could cleave the bond between the 1-methylguanine base and the deoxyribose sugar, releasing the free methylated base.

Demethylation: Specific demethylases could potentially remove the methyl group from the N1 position, converting the molecule back to 2'-deoxyguanosine.

Further Degradation of the Base: The released 1-methylguanine could be further metabolized through pathways that handle methylated purines, which might involve ring opening and conversion to simpler nitrogenous compounds.

However, without specific studies on microbial isolates capable of utilizing this compound, these pathways remain speculative.

Derivatization in Research Contexts:

Derivatization is a common strategy in analytical chemistry to improve the detection and separation of molecules, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For Guanosine, 2'-deoxy-1-methyl-, derivatization could be employed to:

Increase Volatility: For GC-MS analysis, the polar functional groups (hydroxyl and amine groups) would need to be derivatized to make the molecule more volatile. Silylation is a common technique for this purpose.

Enhance Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable group to enhance the signal intensity.

Improve Chromatographic Separation: Derivatization can alter the polarity of the molecule, leading to better separation from other components in a complex mixture.

While general derivatization methods for nucleosides exist, specific protocols optimized for Guanosine, 2'-deoxy-1-methyl- are not described in the available literature. The differentiation of methylated guanosine isomers, including the N1-methylated form, has been achieved using mass spectrometry techniques, which can distinguish them based on their fragmentation patterns without the need for derivatization nih.govresearchgate.net.

Table 2: Potential Derivatization Strategies for Guanosine, 2'-deoxy-1-methyl-

Analytical TechniqueDerivatization Reagent (Example)Purpose
GC-MS N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility by silylating hydroxyl and amine groups.
LC-MS (Positive Ion Mode) Dansyl chlorideIntroduce a fluorescent and easily ionizable tag.
LC-MS (Negative Ion Mode) Pentafluorobenzyl bromideIntroduce an electrophoric group for enhanced detection.

This table presents potential strategies based on common practices for nucleoside analysis and is not based on specific published methods for Guanosine, 2'-deoxy-1-methyl-.

Molecular and Biochemical Research Aspects of Guanosine, 2 Deoxy 1 Methyl

Chemical Reactivity and Stability in Nucleic Acid Systems

The chemical properties of Guanosine (B1672433), 2'-deoxy-1-methyl- (1-me-dG), a DNA adduct formed by the action of certain methylating agents, significantly impact the integrity and function of nucleic acids. Its stability and reactivity are governed by the presence of a methyl group at the N1 position of the guanine (B1146940) base, which fundamentally alters its chemical behavior compared to the canonical 2'-deoxyguanosine (B1662781).

The N-glycosidic bond, which links the guanine base to the deoxyribose sugar, is susceptible to hydrolysis, particularly in an acidic environment. This process, known as depurination, results in the loss of the purine (B94841) base and the formation of an apurinic, or abasic (AP), site in the DNA strand. wikipedia.org The stability of this bond is significantly influenced by modifications to the purine ring.

Guanosine, 2'-deoxy-1-methyl- is not a natural component of DNA but is formed as a DNA adduct through the covalent reaction of 2'-deoxyguanosine with certain endogenous or exogenous chemical agents. The primary pathway involves the reaction with electrophilic methylating agents. nih.gov Carcinogenic compounds such as nitrosamines and triazenes can be metabolically activated to form potent electrophiles that readily methylate DNA. nih.gov

The formation mechanism is an electrophilic addition, where the N1 nitrogen of the guanine base acts as a nucleophile, attacking the methyl group of the alkylating agent. nih.gov This reaction competes with methylation at other nucleophilic sites on guanine, such as N7, O6, and N2, with the relative yield of each adduct depending on the specific methylating agent and the local DNA environment. For example, agents like temozolomide (B1682018) and azoxymethane (B1215336) generate a highly reactive diazomethane (B1218177) intermediate, which can methylate various positions on DNA bases. researchgate.net

The structural integrity of DNA is reliant on precise hydrogen bonding between complementary base pairs. In a canonical DNA duplex, guanine forms three hydrogen bonds with cytosine in a Watson-Crick geometry. The hydrogen atom on the N1 position of guanine is a critical hydrogen bond donor in this pairing.

The introduction of a methyl group at the N1 position of guanosine physically blocks this essential hydrogen bond donor site. Consequently, 1-me-dG cannot form a stable Watson-Crick base pair with cytosine. This disruption of the fundamental unit of the DNA duplex leads to significant local distortion and a substantial decrease in the thermodynamic stability of the double helix. This destabilization would be observable as a lower melting temperature (Tm) of the DNA duplex.

Furthermore, G-quadruplexes, which are four-stranded structures formed in guanine-rich sequences, are also critically dependent on hydrogen bonding. These structures are stabilized by the formation of G-tetrads, square planar arrangements of four guanine bases interacting through a network of Hoogsteen hydrogen bonds. The N1 position of guanine is also a hydrogen bond donor in this arrangement. Therefore, the presence of a 1-me-dG residue would prevent its participation in a G-tetrad, thereby disrupting or completely inhibiting the formation of a stable G-quadruplex structure. oup.comnih.gov

Integration and Recognition within DNA and RNA Research Models

The presence of 1-me-dG within DNA serves as a model for studying the biological consequences of DNA damage, including its effects on DNA replication and repair.

In research models, 1-me-dG adducts are generated by exposing DNA, cells, or organisms to various methylating agents. These agents include SN1-type methylating agents like N-methyl-N-nitrosourea (MNU) and SN2-type agents. Carcinogenic nitrosamines and triazenes are known to produce a spectrum of methylated bases, including 1-methylguanine (B1207432). nih.gov The study of DNA extracted from systems exposed to these agents allows for the investigation of the formation, persistence, and repair of this specific adduct in a biological context.

DNA lesions that distort the helix and disrupt normal base pairing, such as 1-me-dG, often pose a block to the progression of high-fidelity replicative DNA polymerases. patsnap.com To overcome such blocks and complete replication, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). mdpi.comuconn.edu TLS is carried out by specialized, low-fidelity DNA polymerases that have more accommodating active sites capable of using a damaged template. nih.govnih.gov

While direct studies on the polymerase bypass of 1-me-dG are limited, extensive research on other methyl-dG adducts provides a framework for predicting its biological outcome. The fidelity of nucleotide incorporation opposite these lesions determines their mutagenic potential.

O⁶-methylguanine (O⁶-MeG): This is a highly mutagenic lesion. The methyl group at the O⁶ position favors a syn-conformation of the base, which preferentially pairs with thymine (B56734) (T) instead of cytosine (C). This leads to the frequent incorporation of deoxyadenosine (B7792050) triphosphate (dATP) during replication, resulting in G→A transition mutations if the lesion is not repaired. aacrjournals.orgresearchgate.net Kinetic studies with various DNA polymerases show that thymine is inserted opposite O⁶-MeG with an efficiency similar to or greater than that of cytosine. pnas.orgnih.gov For instance, human DNA polymerase β incorporates T opposite O⁶-MeG approximately 30 times more frequently than C. nih.gov

8-methyl-2'-deoxyguanosine (8-Me-dG): This adduct, with methylation at the C8 position, also presents a challenge to DNA polymerases. Unlike O⁶-MeG, polymerases primarily insert the correct nucleotide, dCMP, opposite 8-Me-dG. However, misincorporation of dGMP and dAMP also occurs at lower frequencies. Furthermore, bypass of 8-Me-dG can lead to deletions. nih.govacs.org

Given that 1-me-dG completely disrupts the Watson-Crick pairing face, it is expected to be a strong block to replicative polymerases. Its bypass would necessitate the recruitment of TLS polymerases. The resulting replication would likely be highly error-prone, although the specific mutational signature would depend on the geometric preferences of the lesion within the active site of the particular TLS polymerase involved.

Table 1: DNA Polymerase Bypass and Fidelity for Related Methyl-dG Adducts
Methyl-dG AdductPolymerase(s) StudiedPrimary Nucleotide(s) InsertedResulting MutationReference(s)
O⁶-methylguanine (O⁶-MeG)Human Pol β, T7 Pol, B. stearothermophilus Pol IdTMP > dCMPG→A Transition pnas.orgnih.gov
8-methyl-2'-deoxyguanosine (8-Me-dG)E. coli Pol I (exo-), Pol αdCMP >> dGMP, dAMPG→C, G→T Transversions; Deletions nih.govacs.org

Recognition by DNA Repair Enzymes and Associated Mechanisms (generalized from related methyl-dG adducts)

The presence of alkylated nucleobases such as Guanosine, 2'-deoxy-1-methyl- (1-me-dG) within the DNA duplex represents a form of damage that can disrupt normal cellular processes like replication and transcription. Cells have evolved sophisticated DNA repair pathways to counteract such lesions. The primary mechanism for the removal of N-alkylated purines, including adducts structurally related to 1-me-dG like 3-methyladenine (B1666300) and 7-methylguanine, is the Base Excision Repair (BER) pathway. nih.govnih.gov

The BER pathway is a multi-step process initiated by a class of enzymes known as DNA glycosylases. doi.org For N-methylpurine lesions, the key enzyme in humans is Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). nih.govacs.org AAG scans the DNA helix and recognizes the damaged base. Although direct enzymatic studies on 1-me-dG are limited, based on its activity with other N-methylated purines, AAG would catalyze the first critical step: the cleavage of the N-glycosidic bond that links the methylated guanine base to the deoxyribose sugar backbone. nih.gov This action releases the damaged base and creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govdoi.org

Following the creation of the AP site, the BER pathway proceeds with the following steps:

AP Site Incision: The AP site is recognized by an AP endonuclease, primarily AP Endonuclease 1 (APE1) in humans. APE1 cleaves the phosphodiester backbone immediately 5' to the abasic site, resulting in a single-strand break with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. nih.gov

End Processing and DNA Synthesis: DNA Polymerase β (Pol β) is recruited to the site. Pol β has a dual function: its lyase activity removes the 5'-dRP moiety, and its polymerase activity fills the single-nucleotide gap by inserting the correct nucleotide (in this case, deoxycytidine triphosphate, dCTP) opposite the cytosine on the complementary strand. nih.gov

Ligation: The final step involves the sealing of the remaining nick in the DNA backbone by a DNA ligase (such as DNA Ligase III in this pathway), restoring the integrity of the DNA strand.

This highly coordinated process ensures the efficient and accurate removal of base adducts like 1-me-dG, thereby preventing potential cytotoxic or mutagenic outcomes. nih.gov

Interactions with Biological Macromolecules

Engagement with Proteins in Reconstituted Systems (e.g., Histone-DNA interactions)

Within the eukaryotic nucleus, DNA is not naked but is compacted into chromatin, with the fundamental repeating unit being the nucleosome core particle (NCP). The NCP consists of DNA wrapped around an octamer of histone proteins. The formation of DNA adducts within this context can significantly influence DNA-protein interactions and the local chromatin environment.

Research using reconstituted NCPs containing the related adduct N7-methyl-2'-deoxyguanosine (MdG) has revealed significant interactions with histone proteins. nih.gov These studies demonstrate two major effects:

Retardation of Depurination: The spontaneous hydrolysis of the N-glycosidic bond, leading to an abasic site (depurination), is a known consequence of N7-alkylation of guanine. However, when MdG is located within an NCP, its rate of depurination is significantly reduced compared to when it is in free DNA. This stabilizing effect is correlated with the proximity of the adduct to the positively charged N-terminal tails of the histone proteins. nih.gov

Formation of DNA-Protein Cross-links (DPCs): A critical finding is that the MdG adduct can directly react with histone proteins, particularly the lysine-rich histone tails, to form covalent DNA-protein cross-links (DPCs). nih.gov This reaction is a deleterious form of DNA damage not previously attributed to simple monoalkylation adducts. The formation of these cross-links is reversible and is proposed to occur via nucleophilic attack from a histone lysine (B10760008) residue at the C8 position of the methylated guanine. nih.gov

These findings indicate that the chromatin environment directly modulates the chemical reactivity of the 1-me-dG adduct. The interaction with histones not only slows the formation of mutagenic abasic sites but also introduces a more complex and potentially cytotoxic lesion in the form of a DPC.

Adduct Location and ContextObserved Half-life of Depurination (hours)Fold Increase in Stability vs. Free DNA
MdG in Free DNA~1501.0
MdG in Nucleosome Core Particle (NCP)~870~5.8
MdG in NCP with tailless H2B Histone~280<2.0

Data generalized from studies on N7-methyl-2'-deoxyguanosine reactivity in nucleosome core particles. nih.gov

Modulation of Enzyme Activity (e.g., GTPase activity of Ras, if applicable to m1dG)

There is currently no direct scientific evidence demonstrating that the DNA adduct 1-me-dG modulates the GTPase activity of Ras proteins. Ras proteins are small GTPases that function as molecular switches in signal transduction pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. mdpi.com Their activity is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs), and they bind free guanosine nucleotides, not nucleotides incorporated into the DNA strand. mdpi.com

However, research into the nucleotide-binding properties of Ras has revealed a related, interesting phenomenon. Ras proteins can bind and hydrolyze not only guanosine triphosphate (GTP) but also its deoxy counterpart, 2'-deoxyguanosine triphosphate (dGTP). nih.govnih.gov Studies using native mass spectrometry have shown that the intrinsic rate of hydrolysis of dGTP by H-Ras and N-Ras oncogenic mutants can differ significantly—in some cases by as much as seven-fold—compared to the hydrolysis of GTP. nih.gov This suggests that the absence of the 2'-hydroxyl group on the ribose sugar is sufficient to alter the biochemical properties and enzymatic activity of Ras. nih.govnih.gov While this does not involve the methylated adduct 1-me-dG, it highlights the sensitivity of the Ras active site to the structure of the guanine nucleotide it binds.

Involvement in Nucleotide Metabolism Research

Pathways of Deoxyguanosine Metabolism and Analogue Integration

Deoxyguanosine metabolism is a central part of the purine salvage pathway, which allows cells to recycle nucleosides derived from the breakdown of nucleic acids. The key initial step in the salvage of deoxyguanosine is its phosphorylation to 2'-deoxyguanosine monophosphate (dGMP). This reaction is catalyzed by deoxyribonucleoside kinases. wikipedia.org In humans, two key enzymes are cytosolic deoxycytidine kinase (dCK), which can phosphorylate deoxyguanosine, and mitochondrial deoxyguanosine kinase (dGK), which is the primary enzyme for this function within mitochondria. wikipedia.org

When an analogue like 1-me-dG is formed in DNA and subsequently excised by a DNA glycosylase, or if it exists as a free nucleoside, it has the potential to enter these metabolic pathways. The fate of this analogue would be determined by the substrate specificity of the enzymes involved.

Phosphorylation: Deoxyribonucleoside kinases, particularly dGK, are known to have a broad substrate specificity and can phosphorylate a wide range of purine and pyrimidine (B1678525) analogues. nih.govnih.gov This is critical for the activation of many antiviral and anticancer nucleoside drugs. While the efficiency of phosphorylation of 1-me-dG by these kinases has not been specifically detailed, the presence of the methyl group at the N1 position—a position involved in Watson-Crick base pairing—would likely make it a poor substrate compared to the natural deoxyguanosine. If phosphorylated, it could potentially be further converted to the di- and triphosphate forms, which could then compete with canonical nucleotides for incorporation by DNA polymerases, a common mechanism of cytotoxicity for nucleoside analogues.

Catabolism and Dealkylation: Alternatively, the cell may process the analogue for degradation or detoxification. Studies on the related adduct, O6-methyldeoxyguanosine, have shown that it can be dealkylated by liver extracts, though the corresponding base (O6-methylguanine) is not attacked. psu.edu This suggests that cells possess enzymatic pathways to remove the methyl group from the nucleoside. If not dealkylated or phosphorylated, the modified nucleoside would likely be targeted for transport out of the cell and excretion.

Therefore, the integration of 1-me-dG into nucleotide metabolism is likely to be inefficient, with the analogue being recognized as an abnormal structure and potentially shunted towards catabolic, detoxification, or excretory pathways.

Impact on Deoxyribonucleotide Pool Homeostasis in Model Systems

Extensive searches of scientific literature did not yield specific research findings on the direct impact of "Guanosine, 2'-deoxy-1-methyl-" (also known as 1-methyl-2'-deoxyguanosine) on the homeostasis of deoxyribonucleotide (dNTP) pools in any model systems. The balance of dNTPs—dATP, dGTP, dCTP, and dTTP—is a critical cellular process, essential for the fidelity of DNA replication and repair. Perturbations in these pools are known to be mutagenic and can contribute to genomic instability.

The metabolic fate of 1-methyl-2'-deoxyguanosine, including its potential phosphorylation by cellular nucleoside kinases to form the corresponding triphosphate, and any subsequent influence on the activity of enzymes like ribonucleotide reductase, which is central to dNTP synthesis, remains an uncharacterized area of research based on the available information. Consequently, there is no data to construct a detailed analysis or data tables regarding its specific impact on dNTP pool homeostasis.

Advanced Analytical Methodologies for Guanosine, 2 Deoxy 1 Methyl Research

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of modified nucleosides like 1-methyl-2'-deoxyguanosine due to its exceptional sensitivity and specificity. When combined with separation techniques, it allows for the precise identification and quantification of these molecules even at very low concentrations.

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful and widely adopted technique for the analysis of DNA adducts, including methylated nucleosides. nih.govnih.gov This method combines the superior separation capabilities of HPLC with the high sensitivity and structural elucidation power of tandem mass spectrometry. nih.govnih.gov

In the analysis of nucleoside adducts, HPLC first separates the various components of a complex mixture, such as a DNA hydrolysate. The separated components then enter the mass spectrometer through an electrospray ionization (ESI) source, which generates gas-phase ions of the molecules. These ions are then subjected to tandem mass spectrometry (MS/MS), where specific parent ions are selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for the detection of the target analyte. researchgate.netfabad.org.tr

For instance, in the study of various carcinogen-DNA adducts, LC-ESI/MS/MS has been instrumental in their characterization and quantification. nih.gov The technique has been successfully applied to measure levels of N7-methyl-2'-deoxyguanosine (N7-MedG) and O6-methyl-2'-deoxyguanosine (O6-MedG) in DNA hydrolysates. nih.gov The limits of detection for these compounds were found to be in the femtomole range, highlighting the remarkable sensitivity of this method. nih.gov

Table 1. Limits of Detection (LOD) and Quantification (LOQ) for Methylated Deoxyguanosine Adducts using LC-UV-MS/MS. nih.gov
CompoundLOD (fmol)LOQ (pmol)
N7-methyl-2'-deoxyguanosine (N7-MedG)640.13
O6-methyl-2'-deoxyguanosine (O6-MedG)430.085

Isotope dilution mass spectrometry (IDMS) is considered the "gold standard" for the accurate quantification of DNA adducts. nih.gov This method involves the use of a stable isotope-labeled analogue of the analyte as an internal standard. nih.govnih.gov The isotopically labeled standard, which has the same chemical and physical properties as the analyte, is added to the sample at the beginning of the analytical procedure. nih.gov

By measuring the ratio of the signal from the analyte to the signal from the isotopically labeled internal standard, any variations in sample preparation, chromatographic separation, and mass spectrometric detection can be compensated for, leading to highly accurate and precise quantification. nih.gov For example, isotopically labeled analogues such as [2H3]N7-MedG and [2H3]O6-MedG have been synthesized and used as internal standards for the quantification of N7-MedG and O6-MedG in DNA hydrolysates. nih.gov Similarly, uniformly 15N-labeled 8-methyl-dG and N2-methyl-dG adducts have been used as internal standards for the identification of methyl-G lesions in DNA. nih.gov

The use of isotope dilution HPLC-ESI-MS/MS has been shown to increase reproducibility and accuracy in the analysis of DNA adducts, especially when the internal standard is introduced early in the analytical workflow. nih.gov

The detection and characterization of 1-methyl-2'-deoxyguanosine in complex biological matrices like isolated DNA and nucleosomes present significant analytical challenges due to the low abundance of the adduct and the presence of a large excess of unmodified nucleosides and other cellular components. nih.govnih.gov

HPLC-ESI-MS/MS has been successfully employed to quantify methylated DNA lesions in various biological samples. For instance, the levels of N7-MedG and O6-MedG have been measured in calf thymus DNA and in the livers of rats treated with a methylating agent. nih.gov In these studies, the DNA is first isolated and then enzymatically hydrolyzed to its constituent nucleosides before analysis. nih.gov

Furthermore, the reactivity of methylated nucleosides within the context of the nucleosome core particle (NCP) has been investigated. nih.gov Studies on N7-methyl-2'-deoxyguanosine (MdG) and N3-methyl-2'-deoxyadenosine (MdA) within NCPs have revealed that the nucleosomal environment can influence the chemical stability and reactivity of these adducts. nih.gov For example, the hydrolysis of the glycosidic bond in MdA is suppressed in an NCP environment. nih.gov Tandem mass spectrometry methods have been developed to quantify the amounts of MdG and its cross-links with histone proteins (DPCMdG) in nuclear DNA, taking advantage of their chemical lability. nih.govacs.org

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide valuable information about the structural and conformational properties of 1-methyl-2'-deoxyguanosine, as well as its quantitative analysis and reaction kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation and conformational analysis of modified nucleosides like 1-methyl-2'-deoxyguanosine in solution. researchgate.netnih.govgatech.edu 1H NMR and 13C NMR, along with two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. researchgate.net

For instance, 1H NMR studies have been used to determine the structure of deoxyguanosine adducts, where the chemical shifts and coupling constants of the protons provide insights into the conformation of the sugar moiety and the orientation of the base. researchgate.netnih.gov In the case of 8-substituted guanosine (B1672433) derivatives, such as 8-methyl-2'-deoxyguanosine, the methyl group at the 8-position influences the glycosidic bond conformation, favoring a syn conformation. oup.com NMR studies on quadruplex structures containing 8-methyl-2'-deoxyguanosine have shown the presence of imino protons involved in Hoogsteen hydrogen bonds, confirming the formation of G-quartets. oup.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of nucleosides and for studying the kinetics of their reactions. mdpi.com Nucleosides and their corresponding bases have characteristic UV absorption spectra that can be used for their quantification. mdpi.com

The UV-Vis absorption spectrum of a nucleoside can be influenced by factors such as pH. mdpi.com By monitoring the changes in the UV-Vis spectrum over time, the kinetics of reactions involving nucleosides, such as enzymatic cleavage or chemical modification, can be studied. nih.govmiami.edu For example, UV melting experiments, which monitor the change in UV absorbance with temperature, are used to assess the stability of DNA duplexes containing modified nucleosides. acs.org The data from these experiments can provide insights into the stabilizing or destabilizing effects of the modification on the DNA structure. acs.org

UV-Vis spectroscopy has also been used in conjunction with other techniques, such as LC-MS/MS, for the quantitative determination of modified nucleosides. nih.gov In such methods, in-line UV absorbance detection can be used for the quantification of the unmodified nucleosides, while MS/MS is used for the more sensitive detection of the modified adducts. nih.gov

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purification and Separation of Isomers and Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purification and separation of Guanosine, 2'-deoxy-1-methyl- and its related isomers and metabolites from complex biological matrices. The structural similarity among methylated deoxyguanosine isomers, such as N7-methyl-2'-deoxyguanosine (N7-MedG), O6-methyl-2'-deoxyguanosine (O6-MedG), and N2-methyl-2'-deoxyguanosine (N2-Me-dG), necessitates high-resolution separation methods for accurate identification and quantification. nih.govnih.gov HPLC, particularly when coupled with mass spectrometry (LC-MS), provides the required specificity and sensitivity for these analyses. researchgate.net

The separation is typically achieved using reverse-phase (RP) HPLC columns, such as C8 or C18, which separate compounds based on their hydrophobicity. nih.govnih.gov Gradient elution, involving a mixture of an aqueous buffer (often containing a small amount of acid like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed to resolve the different methylated nucleosides. nih.govnih.gov For instance, a method developed for separating various nucleosides and deoxynucleosides utilized a C18 column with a gradient of phosphate (B84403) buffer and methanol. nih.gov Another approach used a narrow bore Zorbax SB-C8 column with an isocratic mobile phase of acetonitrile and water with 0.1% formic acid to identify photoproducts of 2'-deoxyguanosine (B1662781) methylation. nih.gov

Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, has also been shown to be effective. A Newcrom AH mixed-mode column, for example, can achieve baseline separation of guanosine and deoxyguanosine using a simple isocratic mobile phase of water, acetonitrile, and phosphoric acid. sielc.com The choice of the stationary phase, mobile phase composition, and gradient profile is critical for resolving structurally similar isomers, such as O6- and N7-methyl-2'-deoxyguanosines. researchgate.net The coupling of HPLC with UV detection allows for the quantification of the more abundant unmodified nucleosides, while mass spectrometry is essential for the sensitive detection of the low-abundance methylated adducts. nih.govacs.org

The following table summarizes various HPLC conditions used for the separation of methylated guanosine derivatives.

Analyte(s)ColumnMobile PhaseDetection MethodReference
N7-MedG, O6-MedGNot specifiedNot specifiedLC-UV-MS/MS nih.gov
8-Me-dG, N2-Me-dGZorbax SB-C8 (50 x 1 mm)Acetonitrile/Water (50:50) with 0.1% Formic Acid (Isocratic)LC-MS/MS nih.gov
Guanosine, DeoxyguanosineNewcrom AH (4.6x150 mm)Acetonitrile/Water (20/80) with 0.5% H3PO4 (Isocratic)UV (210 nm) sielc.com
Multiple DeoxynucleosidesLuna C18 (150 x 4.6 mm)Gradient of Water, Phosphate Buffer (pH 4.0), and MethanolNot specified nih.gov

Method Development for Enhanced Resolution and Sensitivity in Research Samples

Developing analytical methods with enhanced resolution and sensitivity is crucial for accurately quantifying low levels of Guanosine, 2'-deoxy-1-methyl- and its isomers in biological samples, where they often exist as rare DNA lesions. nih.gov A primary strategy for enhancing sensitivity is the coupling of HPLC with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high selectivity by monitoring specific precursor-to-product ion transitions for each analyte, thereby minimizing interference from the complex sample matrix. fabad.org.tr

To achieve high sensitivity, methods often incorporate isotopically labeled internal standards, such as deuterated analogues ([2H3]N7-MedG and [2H3]O6-MedG). nih.govacs.org These standards, which are added to the sample prior to processing, co-elute with the target analyte but are distinguished by their higher mass. They allow for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response. nih.govacs.org

Method optimization also involves careful selection of the HPLC column and mobile phase to ensure maximum separation of isomers and removal of interfering substances. researchgate.net For instance, column switching techniques can be employed for on-line sample preparation, where a pre-column is used to trap the analytes of interest and wash away contaminants before the analytes are eluted onto the analytical column for separation. nih.gov Furthermore, the use of ultra-high-performance liquid chromatography (UHPLC) systems can provide better resolution and faster analysis times compared to conventional HPLC. creative-proteomics.com The development of highly sensitive immunoassays, such as an immunoslot blot (ISB) assay, can also complement chromatographic methods, offering a high-throughput option for screening large numbers of samples, with a limit of detection around 0.10 µmol of N7-MedG/mol of deoxyguanosine. nih.gov The continuous refinement of these methodologies enables the detection and quantification of methylated DNA adducts at levels relevant to studies of DNA damage and repair. nih.gov

The table below highlights the sensitivity achieved by various advanced analytical methods for methylated guanosine derivatives.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
O6-mdGuoHPLC-ESI-MS/MS with column switchingNot Specified24 fmol on column nih.gov
N7-MedGImmunoslot Blot (ISB) Assay0.10 µmol/mol dGNot Specified nih.gov
N7-MedGLC-UV-MS/MS64 fmol0.13 pmol nih.govacs.org
O6-MedGLC-UV-MS/MS43 fmol0.085 pmol nih.govacs.org

Mechanistic and Theoretical Investigations of Guanosine, 2 Deoxy 1 Methyl

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools to investigate the structural, energetic, and reactive properties of modified nucleosides like Guanosine (B1672433), 2'-deoxy-1-methyl- (1-methyl-2'-deoxyguanosine). These in silico methods provide atomic-level insights that complement experimental findings, offering a detailed picture of how N1-methylation impacts the behavior of deoxyguanosine within a biological context.

The guanine (B1146940) base can exist in several tautomeric forms, primarily involving keto-enol and amino-imino equilibria. Methylation at the N1 position significantly alters the energetic landscape of these tautomers. The N1 position is critical for standard Watson-Crick base pairing with cytosine, as it donates a hydrogen bond. In 1-methyl-2'-deoxyguanosine, this position is blocked by a methyl group, precluding this specific hydrogen bond and potentially favoring alternative tautomeric states or base-pairing geometries.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the relative energies and thermodynamic stabilities of different tautomers. mdpi.com For guanine and its analogs, the keto-amino tautomer is overwhelmingly the most stable form in standard physiological conditions. However, modifications can shift this balance. DFT calculations can map the potential energy surface, identifying the most stable conformations and the energy barriers for conversion between them. mdpi.com While specific data for 1-methyl-2'-deoxyguanosine is specialized, generalizations from related modified purines suggest that while the keto-amino form likely remains the most stable, the energy difference to other forms, such as the enol tautomer, might be altered, which could have implications for its mutagenic potential. researchgate.netnih.gov

Table 1: Theoretical Relative Energies of Guanine Tautomers (Illustrative)
Tautomeric FormKey Structural FeatureIllustrative Relative Energy (kcal/mol)Impact of N1-Methylation
Keto-amino (Canonical)C6=O, C2-NH20.0 (Reference)Prevents N1-H donation in Watson-Crick pairing
Enol-aminoC6-OH, C2-NH2~8-12Relative stability may be altered
Keto-iminoC6=O, C2=NH~15-20Relative stability may be altered

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving modified nucleosides. For 1-methyl-2'-deoxyguanosine, two key pathways are of interest: its formation via radical mechanisms and its degradation via hydrolysis.

Radical Formation: The methylation of deoxyguanosine can be initiated by methyl radicals (•CH3), which can arise from the metabolic activation of certain carcinogens. nih.gov Theoretical studies can model the reaction pathways for the formation of various methylated guanine products. Two primary mechanisms investigated are:

Direct Addition: A methyl radical directly attacks the guanine base.

Radical Combination: A methyl radical combines with a guanine neutral radical, G(-H)•, which can be formed by one-electron oxidation. nih.gov

Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used to calculate the transition states and reaction energy profiles for these pathways, predicting the regioselectivity of methylation (i.e., at which position the methyl group adds). nih.govresearcher.life

Hydrolysis Pathways: The N-glycosidic bond linking the modified base to the deoxyribose sugar is susceptible to hydrolysis, leading to depurination and the formation of an abasic site in DNA. This is a significant form of DNA damage. Molecular dynamics simulations can model the conformational changes and solvent interactions that precede bond cleavage. QM/MM simulations can then be used to model the reaction mechanism itself, which typically involves protonation of the purine (B94841) ring followed by nucleophilic attack by a water molecule. The presence of the N1-methyl group can influence the electronic properties of the purine ring and the stability of the glycosidic bond, potentially altering the rate of spontaneous or enzyme-catalyzed hydrolysis.

Molecular dynamics (MD) simulations provide a dynamic view of how 1-methyl-2'-deoxyguanosine behaves within a DNA double helix and how it interacts with proteins, such as DNA polymerases and repair enzymes. nih.govfrontiersin.org

Nucleic Acid Structures: When incorporated into a DNA duplex, the N1-methyl group disrupts the canonical Watson-Crick G:C base pair by sterically hindering the formation of the N1-H•••N3 hydrogen bond. MD simulations can predict the resulting structural perturbations. nih.gov These simulations often show that the modified base pair adopts a "wobble" conformation or that the 1-methyl-2'-deoxyguanosine base flips from its usual anti conformation around the glycosidic bond to the syn conformation to minimize steric clash. Such simulations track key parameters like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor base pairing. frontiersin.org

Enzyme Interactions: Molecular docking and MD simulations are used to predict how enzymes involved in DNA replication and repair interact with DNA containing this lesion. biorxiv.orgmdpi.com

DNA Polymerases: Simulations can model the binding of a 1-methyl-2'-deoxyguanosine-containing template into the active site of a DNA polymerase. These models help predict which incoming nucleotide (dATP, dCTP, dGTP, or dTTP) would be preferentially inserted opposite the lesion, providing a mechanistic basis for the observed mutagenicity.

Repair Enzymes: For DNA repair enzymes like methylpurine DNA glycosylase (MPG), which recognizes and excises damaged purines, simulations can model the recognition process. Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, helping to understand the specificity of the enzyme for the damaged site compared to a normal base. researchgate.net

Structural Biology Approaches

Structural biology provides direct experimental evidence of the three-dimensional arrangement of molecules, which is essential for understanding the functional consequences of DNA modifications like N1-methylation of deoxyguanosine.

X-ray crystallography is a premier technique for determining high-resolution 3D structures of molecules, including DNA oligonucleotides and their complexes with proteins. nih.gov While a specific crystal structure of an oligonucleotide containing 1-methyl-2'-deoxyguanosine may not be widely available, extensive studies on other modified bases, such as O6-methylguanosine, provide a clear framework for how such an analysis would be conducted and what it would reveal. nih.gov

The process involves synthesizing a short DNA oligonucleotide containing the 1-methyl-2'-deoxyguanosine lesion at a specific site. This modified DNA is then crystallized, either alone or in complex with a binding partner like a DNA polymerase or a repair enzyme. nih.govmdpi.com The resulting crystals are exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which an atomic model of the structure is built and refined. glenresearch.com

A crystal structure would provide precise information on:

Base Pairing Geometry: It would definitively show how 1-methyl-2'-deoxyguanosine pairs with an opposing base, revealing the specific hydrogen bonding pattern (or lack thereof) and the exact nature of any wobble or shear.

Helical Parameters: The structure would detail local distortions in the DNA helix, such as changes in twist, rise, and slide parameters at and near the lesion site.

Conformation: The glycosidic bond conformation (syn or anti) of the modified nucleoside would be clearly resolved.

Protein-Nucleic Acid Interactions: In a co-crystal structure, the specific amino acid residues of an enzyme that recognize and interact with the methylated base would be identified, providing a structural basis for enzyme specificity and mechanism. nih.gov

Table 2: Information Obtainable from X-ray Crystallography of a 1-Me-dG-containing Oligonucleotide
Structural FeatureType of Information ProvidedAnticipated Finding for 1-Me-dG
Overall DNA FormA-form, B-form, Z-formLikely a distorted B-form helix
H-bond distances and anglesDisrupted Watson-Crick pairing; likely a wobble pair with Cytosine or Thymine (B56734)
syn vs. anti conformationPotential for syn conformation to avoid steric clash
Ordered water molecules in groovesAltered spine of hydration in the minor groove

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of nucleic acids in solution, which more closely mimics the cellular environment than a crystal lattice. nih.gov For an oligonucleotide containing 1-methyl-2'-deoxyguanosine, a suite of advanced, multidimensional NMR experiments would be employed to gain a comprehensive picture of its solution-state behavior. oup.com

Key NMR techniques and the insights they provide include:

1D and 2D ¹H NMR: The imino proton region (10-15 ppm) of a 1D ¹H spectrum is highly sensitive to base pairing. The absence of the guanine N1-H imino proton signal would confirm the N1-methylation. Two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign protons within each deoxyribose sugar ring. researchgate.net

Heteronuclear NMR (¹³C, ¹⁵N, ³¹P): If isotopically labeled samples are used, experiments like HSQC (Heteronuclear Single Quantum Coherence) can provide chemical shift information for carbon and nitrogen atoms, which are sensitive probes of local electronic structure and tautomerism. researchgate.net ³¹P NMR provides information about the conformation of the phosphodiester backbone.

Relaxation Studies: Measuring relaxation rates (T1, T2) and heteronuclear NOEs can provide detailed information on the dynamics of the nucleobase and the sugar-phosphate backbone on picosecond to nanosecond timescales, revealing whether the lesion introduces increased flexibility into the DNA duplex. nih.gov

Together, these NMR methods can build a detailed model of the solution structure of the modified DNA, characterize its stability, and reveal dynamic processes such as the potential for conformational exchange between different states. oup.com

Future Directions and Emerging Research Avenues for Guanosine, 2 Deoxy 1 Methyl

Development of Novel Chemical Probes and Tools for m1dG Research

Advancements in the study of Guanosine (B1672433), 2'-deoxy-1-methyl- (m1dG) are intrinsically linked to the development of sophisticated chemical probes and analytical tools. These tools are essential for the sensitive and specific detection, quantification, and functional characterization of m1dG in complex biological systems.

One of the most significant developments in this area is the generation of monoclonal antibodies with high specificity for m1dG and its oxidized metabolite, 6-oxo-M1dG. researchgate.netnih.gov These antibodies are instrumental in immunoaffinity purification, a technique that allows for the selective isolation of m1dG from complex biological matrices like urine and feces. researchgate.netnih.gov When coupled with highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) , these antibodies enable precise quantification of m1dG levels. researchgate.netacs.org This combined approach has been successfully used to measure m1dG excretion in rodents, providing a non-invasive means to assess in vivo oxidative DNA damage. researchgate.netnih.gov

Another innovative technique that holds promise for m1dG research is immuno-spin trapping . This highly sensitive method allows for the in situ and real-time detection of DNA radicals, the precursors to adducts like m1dG. acs.org The technique involves trapping these transient radicals with a nitrone spin trap, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), to form stable nitrone adducts that can then be detected using antibodies specific to the spin trap. acs.orgnih.gov

Furthermore, the development of functional synthetic probes is a rapidly advancing area. nottingham.edu.mywilddata.cnrsc.orgrsc.org These probes are designed with specific functionalities to investigate the biological consequences of m1dG. For instance, synthetic oligonucleotides containing a site-specific m1dG adduct are invaluable tools for studying the effects of this lesion on DNA replication and transcription, as well as for characterizing the activity of DNA repair enzymes. nih.govacs.org The synthesis of isotopically labeled m1dG analogues also plays a crucial role in quantitative LC-MS/MS-based studies by serving as internal standards. researchgate.net

The table below summarizes some of the key chemical probes and tools being developed for m1dG research.

Probe/ToolApplicationKey Features
Monoclonal Antibodies Immunoaffinity purification, ELISA, ImmunohistochemistryHigh specificity for m1dG and its metabolites.
LC-MS/MS Accurate quantification of m1dG in biological samples.High sensitivity and specificity.
Immuno-spin Trapping In situ detection of DNA radicals.Real-time analysis of radical formation.
Synthetic Oligonucleotides Studying DNA repair, replication, and transcription.Contains m1dG at a specific site.
Isotopically Labeled m1dG Internal standards for quantitative mass spectrometry.Enables precise and accurate quantification.
Fluorescent Nucleoside Analogs Real-time monitoring of DNA damage and repair.Provides a fluorescent signal upon changes in the DNA microenvironment.

These advanced chemical probes and tools are pivotal for elucidating the intricate roles of m1dG in cellular processes and disease pathogenesis.

Interdisciplinary Approaches Integrating Synthetic Chemistry, Biochemistry, and Computational Biology in m1dG Studies

A comprehensive understanding of the multifaceted roles of Guanosine, 2'-deoxy-1-methyl- (m1dG) necessitates a collaborative, interdisciplinary approach that synergistically combines the strengths of synthetic chemistry, biochemistry, and computational biology.

Synthetic chemistry provides the foundational tools for m1dG research by enabling the creation of precisely defined molecular probes. nih.gov This includes the synthesis of oligonucleotides containing a single, site-specific m1dG adduct. nih.govacs.org These synthetic DNA strands are indispensable for a wide range of biochemical assays, allowing researchers to investigate the effects of m1dG on DNA replication and transcription in a controlled manner. Furthermore, synthetic chemists can create isotopically labeled versions of m1dG, which are crucial for quantitative analysis by mass spectrometry, as well as modified m1dG analogs to probe the structural and functional requirements for its recognition by cellular machinery. researchgate.netnih.govnih.gov

Biochemistry utilizes these synthetic tools to unravel the biological consequences of m1dG formation. researchgate.net Biochemists conduct in vitro experiments to study how DNA polymerases and RNA polymerases interact with m1dG-containing templates, revealing the mechanisms of transcriptional blockage and mutagenesis. researchgate.net They also perform enzyme kinetics assays to characterize the activity of DNA repair enzymes, such as those involved in the nucleotide excision repair pathway, that recognize and remove m1dG from the genome. researchgate.net Cell-based assays are also employed to investigate the cellular responses to m1dG, including the activation of DNA damage signaling pathways.

Computational biology offers powerful in silico methods to complement and guide experimental studies. researchgate.net Molecular modeling and simulations can provide detailed, atomistic insights into how the presence of an m1dG adduct alters the structure and dynamics of the DNA double helix. These computational approaches can predict how m1dG influences DNA bending and flexibility, which can in turn affect the binding of proteins involved in transcription and repair. Quantum chemical calculations can be used to investigate the electronic properties of m1dG and to understand the chemical mechanisms of its formation and repair. researchgate.net

The integration of these three disciplines creates a powerful research paradigm. For instance, computational modeling can predict which structural features of m1dG are most likely to be recognized by a repair enzyme. Synthetic chemists can then create a series of m1dG analogs with systematic modifications to these features. Biochemists can then test the effects of these modifications on the enzyme's activity, providing experimental validation for the computational predictions. This iterative cycle of prediction, synthesis, and experimentation can rapidly advance our understanding of m1dG biology.

The following table illustrates the synergistic contributions of each discipline to m1dG research.

DisciplineKey ContributionsExamples of Applications
Synthetic Chemistry Design and synthesis of molecular probes and m1dG analogs.Creation of site-specific m1dG-containing oligonucleotides for biochemical assays.
Biochemistry Elucidation of the biological effects of m1dG.In vitro transcription and replication assays; characterization of DNA repair enzymes.
Computational Biology In silico modeling of m1dG-DNA structure and dynamics.Molecular dynamics simulations of m1dG in DNA; quantum chemical calculations of m1dG properties.

By working in concert, researchers from these distinct fields can achieve a more holistic and detailed understanding of the role of m1dG in health and disease.

Exploration of m1dG as a Signature in Specific Biochemical Processes or Systems

The detection and quantification of Guanosine, 2'-deoxy-1-methyl- (m1dG) are emerging as a valuable tool for monitoring specific biochemical processes and as a potential biomarker for a range of diseases associated with oxidative stress.

One of the most well-established connections is between elevated m1dG levels and mitochondrial dysfunction . nih.govoup.com Research has consistently shown that m1dG is significantly more abundant in mitochondrial DNA (mtDNA) compared to nuclear DNA, a finding attributed to the high levels of reactive oxygen species (ROS) produced during cellular respiration and the limited DNA repair capacity within mitochondria. nih.govoup.comoup.comnih.gov Consequently, m1dG is being investigated as a sensitive marker of mitochondrial oxidative stress. This has been particularly evident in studies of pulmonary arterial hypertension (PAH) , where disruptions in bone morphogenetic protein receptor 2 (BMPR2) signaling are associated with both mitochondrial dysfunction and increased levels of m1dG in mtDNA. nih.govoup.com

The role of m1dG as a biomarker is also being explored in the context of exposure to environmental toxins . For example, chronic exposure to polychlorinated biphenyls (PCBs) has been shown to lead to the accumulation of m1dG adducts in a dose- and time-dependent manner. nih.gov Similarly, studies have found that exposure to environmental air pollution can alter the levels of endogenous oxidative DNA damage, including the formation of m1dG. nih.gov These findings suggest that m1dG could serve as a valuable biomarker for assessing the genotoxic effects of environmental pollutants.

Furthermore, there is a growing interest in investigating the potential of m1dG as a biomarker in cancer and neurodegenerative diseases . mdpi.comnih.govnih.govmassgeneralbrigham.orgsemanticscholar.orggrafiati.com Both of these complex disease categories are characterized by significant oxidative stress and DNA damage. mdpi.com For instance, the accumulation of oxidative DNA damage is considered an early event in neurodegeneration. mdpi.com In the context of cancer, elevated levels of DNA adducts can contribute to the genomic instability that drives tumorigenesis. nih.gov While research in this area is still in its early stages, the development of sensitive analytical methods, such as LC-MS/MS, for the quantification of m1dG in clinical samples is paving the way for large-scale studies to validate its utility as a diagnostic or prognostic biomarker for these diseases. acs.orgresearchgate.netnih.govescholarship.orggovinfo.gov

The table below provides a summary of the specific processes and systems where m1dG is being explored as a signature molecule.

Biochemical Process/SystemAssociation with m1dGPotential Application
Mitochondrial Dysfunction Significantly elevated levels of m1dG in mtDNA.Biomarker for diseases with a mitochondrial etiology, such as pulmonary arterial hypertension.
Environmental Toxin Exposure Increased m1dG formation upon exposure to pollutants like PCBs and air pollution.Monitoring of exposure to genotoxic environmental agents.
Cancer Potential for increased m1dG levels due to oxidative stress and genomic instability.Early detection, prognosis, and monitoring of therapeutic response.
Neurodegenerative Diseases Accumulation of oxidative DNA damage, including m1dG, is an early event.Biomarker for disease risk, progression, and neuroprotective therapeutic efficacy.

The continued exploration of m1dG in these and other specific contexts will undoubtedly enhance its value as a tool for both basic research and clinical applications.

Q & A

Q. What criteria determine whether to include raw spectral data in publications on Guanosine, 2'-deoxy-1-methyl- characterization?

  • Methodological Answer : Include raw NMR/Fourier-transform spectra in supplementary materials if they resolve structural ambiguities (e.g., overlapping peaks). Processed data (e.g., coupling constants, JJ-values) must align with CIF standards for crystallography. For MS data, provide m/z values with isotopic patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.